cholesteryl diazoacetate
Description
Significance of Cholesterol Derivatives in Chemical Science
Cholesterol, a fundamental component of animal cell membranes, plays a crucial role in maintaining membrane fluidity and structure. acs.orgnih.govwikipedia.orgbritannica.com Its rigid, planar steroid nucleus and flexible hydrocarbon tail allow it to modulate the properties of phospholipid bilayers. nih.govwikipedia.orgbritannica.com Beyond its structural role in biology, cholesterol serves as a precursor for the biosynthesis of vital molecules such as steroid hormones (e.g., cortisol, aldosterone, progesterone, estrogens, and testosterone), vitamin D, and bile acids. nih.govwikipedia.orgbritannica.comnih.gov
The inherent biological importance and unique chemical structure of cholesterol make it an attractive starting material for synthetic chemistry. nih.gov Chemical modifications of cholesterol's functional groups, such as the hydroxyl group at the C-3 position, lead to a vast array of derivatives with diverse applications. nih.govontosight.ai These derivatives have been explored for their potential in various fields, including:
Drug Delivery: Cholesterol's lipophilic nature is harnessed to improve the cellular uptake of therapeutic agents. ontosight.aiglenresearch.com
Liquid Crystals: Certain cholesterol derivatives exhibit cholesteric liquid crystalline phases, which are sensitive to temperature changes and find use in thermometers and temperature-sensitive paints. wikipedia.org
Biological Probes: Modified cholesterols are designed to study cholesterol-protein interactions and the dynamics of cellular membranes. umh.esnih.gov
Materials Science: The self-organizing properties of cholesterol conjugates are utilized in the development of gels and other materials. nih.gov
The derivatization of cholesterol allows scientists to fine-tune its properties for specific scientific investigations, making it a versatile scaffold in chemical science.
Overview of Diazo Compounds in Organic Synthesis and Chemical Biology
Diazo compounds, characterized by the presence of a C=N₂ functional group, are highly versatile reagents in organic chemistry. nih.govraineslab.comresearchgate.netgoogle.com Discovered over a century ago, they have become indispensable tools for a wide range of chemical transformations. nih.govraineslab.com The reactivity of diazo compounds stems from their ability to lose dinitrogen gas (N₂) to form highly reactive carbenes or carbenoids. nih.govresearchgate.netnih.gov
Key reactions involving diazo compounds include:
Cyclopropanation: The addition of a carbene to an alkene to form a cyclopropane (B1198618) ring.
C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond. jst.go.jpnii.ac.jp
O-H, N-H, and S-H Insertions: The reaction of a carbene with alcohols, amines, and thiols. google.comslsp.ch
Wolff Rearrangement: The conversion of an α-diazoketone into a ketene.
1,3-Dipolar Cycloadditions: The reaction of a diazo compound as a 1,3-dipole with a dipolarophile. raineslab.com
In recent years, the application of diazo compounds has expanded significantly into chemical biology. nih.govraineslab.comresearchgate.netresearchgate.net "Stabilized" diazo compounds, where the diazo group is adjacent to an electron-withdrawing group (like in α-diazo carbonyl compounds), exhibit reduced reactivity and are more compatible with biological systems. nih.govraineslab.com These stabilized diazo compounds have been employed as:
Photoaffinity Labels: Upon photolysis, diazo compounds generate carbenes that can covalently label nearby biomolecules, helping to identify binding partners of small molecules or to probe the structure of proteins and nucleic acids. acs.orgnih.govnih.gov
Bioconjugation Reagents: The chemoselective reactivity of diazo compounds allows for the specific modification of proteins and other biomolecules. nih.govraineslab.comresearchgate.net
The tunable reactivity and small size of the diazo group make it a powerful functional group for both synthetic and biological applications. nih.govraineslab.comresearchgate.net
Rationale for Research Focus on Cholesteryl Diazoacetate
The research interest in this compound stems from the synergistic combination of the properties of its two constituent parts: the cholesterol scaffold and the diazoacetate functional group. This molecule is designed to leverage the biological relevance of cholesterol while exploiting the versatile reactivity of the diazo group.
The primary rationales for focusing research on this compound include:
Membrane Probing and Photoaffinity Labeling: this compound can be incorporated into lipid bilayers, mimicking the behavior of natural cholesterol. acs.org Upon photolysis, the diazoacetate moiety generates a carbene that can react with nearby molecules within the membrane, such as lipids and proteins. acs.orgjst.go.jpnii.ac.jp This allows researchers to map the molecular environment of cholesterol in membranes and to identify cholesterol-binding proteins. acs.orgnih.gov
Synthesis of Novel Materials: this compound can serve as a monomer in polymerization reactions. wiley.comresearchgate.netresearchgate.net The resulting polymers, with their cholesterol side chains, can exhibit interesting properties, such as forming helical structures, and may have applications in chiral separations and advanced materials. researchgate.netresearchgate.net
Development of Biologically Active Molecules: The reaction of this compound with other molecules, such as fullerenes, can lead to novel conjugates with potential applications in medicinal chemistry. google.com
By attaching a reactive "handle" in the form of a diazoacetate group to the well-known cholesterol structure, scientists have created a powerful tool to investigate biological systems and to construct new molecular architectures.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆N₂O₂ | amazonaws.com |
| Appearance | Pale yellow oil | amazonaws.com |
| Infrared (IR) Spectroscopy (cm⁻¹) | 2117, 1693 | amazonaws.com |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.38 (d, J = 4.6 Hz, 1H), 4.79-4.69 (m, 2H), 2.40-2.31 (m, 2H), 2.11-1.87 (m, 5H), 1.72-1.62 (m, 2H), 1.60-0.80 (m, 28H), 0.68 (s, 3H) | amazonaws.com |
Properties
CAS No. |
106471-96-9 |
|---|---|
Molecular Formula |
C40H56O |
Synonyms |
cholesteryl diazoacetate |
Origin of Product |
United States |
Synthetic Methodologies for Cholesteryl Diazoacetate and Analogues
Historical Perspectives on Diazoacetate Synthesis
The journey into the synthesis of diazoacetates began in 1883 when Theodor Curtius first prepared ethyl diazoacetate. nih.gov This pioneering work laid the foundation for the field of diazo chemistry. Early methods for the synthesis of diazoacetates, such as ethyl diazoacetate, often involved the diazotization of the corresponding amino acid ester hydrochloride, like glycine ethyl ester hydrochloride, with sodium nitrite in an acidic aqueous solution. orgsyn.org
A significant challenge in these early methods was the instability of diazoacetic esters in acidic conditions, which could lead to decomposition and reduced yields. orgsyn.org To circumvent this, procedural modifications were developed, such as using solvents like methylene chloride, which can protect the diazoacetic ester from decomposition by the aqueous mineral acid. orgsyn.org Another historical approach involves the diazo transfer reaction, where a diazo group is transferred from a donor molecule, typically a sulfonyl azide (B81097) like tosyl azide, to an active methylene compound. wikipedia.org This method, often referred to as the Regitz diazo transfer, has been a cornerstone in the synthesis of various diazo compounds. wikipedia.org
Synthesis Routes from Cholesterol Precursors
The synthesis of cholesteryl diazoacetate leverages the foundational principles of esterification and diazo group introduction, adapted to the sterically hindered and chemically sensitive cholesterol molecule.
A direct and effective method for the synthesis of this compound involves the reaction of an alcohol with glyoxylic acid chloride tosylhydrazone, which then converts to the diazoacetic ester. harvard.edu This approach is particularly suitable for complex and sensitive alcohols like cholesterol. The reaction is promoted by a base, such as triethylamine, which facilitates the in-situ conversion to the diazoacetic ester. harvard.edu To improve the cleanliness of the reaction and avoid the formation of toluenesulfinate ester by-products, the use of dimethylaniline has been shown to be beneficial. harvard.edu
The general scheme for this transformation can be represented as follows:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Cholesterol | Glyoxylic acid chloride tosylhydrazone | Dimethylaniline, Triethylamine | This compound |
This method has proven effective for the preparation of diazoacetates from various complex alcohols, indicating its applicability to cholesterol and its derivatives. harvard.edu
The synthesis of this compound and its analogues often requires strategic manipulation of the cholesterol precursor to ensure the desired reactivity and to introduce specific functionalities. Cholesterol itself is a readily available starting material. nih.gov For the synthesis of derivatives, the hydroxyl group at the C3 position is the primary site for modification.
One common precursor is cholesteryl acetate (B1210297), which can be prepared by reacting cholesterol with acetic anhydride. orgsyn.org While not a direct precursor to this compound via a simple exchange, the study of cholesteryl acetate and other cholesteryl esters provides valuable insights into the reactivity of the cholesterol backbone and the stereochemical considerations for reactions at the C3 position.
Functionalization of other parts of the cholesterol molecule, such as the side chain or the steroid rings, allows for the creation of a diverse range of precursors for diazoacetate synthesis. These modifications can be achieved through various organic reactions, enabling the introduction of different chemical groups that can influence the properties of the final this compound analogue. nih.gov
Advanced Synthetic Approaches for this compound Derivatives
Building upon the fundamental synthetic routes, advanced methodologies have been developed to create this compound analogues with specific stereochemistry and to facilitate the rapid synthesis of libraries of these compounds.
The stereochemistry of the cholesterol backbone is a critical aspect of its biological function. Therefore, synthetic methods that preserve or control the stereochemistry are of utmost importance. The esterification of cholesterol at the 3β-hydroxyl group generally proceeds with retention of configuration at that center.
For the synthesis of analogues with modified stereochemistry, total synthesis routes starting from simpler, achiral precursors have been developed for steroids. nih.gov These complex synthetic sequences allow for the precise control of stereocenters through the use of stereoselective reactions, such as the Diels-Alder reaction for ring formation and stereoselective reductions. thieme-connect.comnih.gov While the total synthesis of this compound itself is not a common approach due to the ready availability of cholesterol, the principles of stereoselective synthesis developed for other steroids are directly applicable to the synthesis of non-natural or stereochemically altered this compound analogues.
Fluorous-tagging is a powerful technique for the purification of molecules in multi-step synthesis. researchgate.netnih.gov This method involves attaching a perfluoroalkyl group (a "fluorous tag") to a substrate. wikipedia.org The unique solubility properties of fluorous-tagged molecules, which are soluble in fluorous solvents but not in common organic or aqueous solvents, allow for efficient separation from non-tagged reactants and byproducts. wikipedia.orgresearchgate.net This technique is particularly valuable in the synthesis of complex molecules like cholesterol derivatives, where traditional purification methods can be challenging. A fluorous tag could be temporarily attached to a cholesterol precursor to facilitate the purification of intermediates in the synthesis of a this compound analogue, and then cleaved in a later step.
Combinatorial chemistry provides a strategy for the rapid synthesis of large libraries of related compounds. worldscientific.comnih.gov In the context of this compound, a combinatorial approach could be used to generate a library of analogues with different functional groups. For example, a library of cholesterol derivatives with various modifications on the side chain or steroid nucleus could be synthesized and then subjected to the diazoacetylation reaction. mdpi.org This would result in a library of this compound analogues, which could then be screened for specific properties. The synthesis of lipid libraries, including cholesterol derivatives, has been a subject of interest for developing drug delivery systems and other biomedical applications. mit.edunih.gov
Purification and Isolation Protocols for this compound
The purification and isolation of this compound are critical steps following its synthesis to remove unreacted starting materials, reagents, and byproducts. The primary methods employed for this purpose are column chromatography, particularly flash chromatography, and recrystallization. The progress of purification is typically monitored by thin-layer chromatography (TLC).
Chromatographic Methods
Column chromatography is the most frequently cited method for the purification of this compound. acs.org Due to the compound's sensitivity, flash chromatography is often preferred as it is a rapid technique that minimizes the potential for degradation on the stationary phase.
Stationary Phase: The standard stationary phase used is silica (B1680970) gel 60. acs.org The choice of silica gel is based on its ability to effectively separate the relatively nonpolar this compound from more polar impurities.
Mobile Phase (Eluent Systems): The selection of the mobile phase is crucial for achieving good separation. Various solvent systems have been utilized, often consisting of a mixture of a nonpolar solvent like hexane (B92381) or toluene and a more polar solvent such as ethyl acetate or chloroform. The polarity of the eluent is carefully adjusted to ensure proper elution of the product while retaining impurities on the column.
Detailed research findings indicate the use of specific elution protocols. For instance, after synthesis, the crude product can be subjected to flash chromatography with a gradient of solvents. One documented procedure involves eluting the column initially with toluene, followed by a mixture of ethyl acetate and chloroform (e.g., 1:4 v/v), and finally with pure ethyl acetate to isolate different components. acs.org Another successful purification was achieved using a mobile phase of 10% ethyl acetate in hexanes, with the addition of 2% triethylamine to prevent the degradation of the acid-sensitive diazo group on the silica gel column. harvard.edu
The table below summarizes typical conditions used in the chromatographic purification of this compound and related compounds.
| Parameter | Description | Source(s) |
| Technique | Flash Column Chromatography | acs.orgharvard.edu |
| Stationary Phase | Silica Gel 60 | acs.org |
| Eluent System 1 | Toluene, followed by EtOAc-CHCl₃ (1:4), then EtOAc | acs.org |
| Eluent System 2 | 2% Triethylamine - 10% Ethyl acetate-Hexanes | harvard.edu |
| Eluent System 3 | Ethyl acetate-Hexane (1:3) | acs.org |
| Monitoring | Thin-Layer Chromatography (TLC) | harvard.edu |
During chromatography, this compound must be separated from various side products. The primary impurities often include unreacted cholesterol and byproducts formed during the reaction or photolysis, such as cholesteryl formate (B1220265) and cholesteryloxyacetic acid. acs.org Cholesterol, being more polar, typically elutes later than the target compound when using normal-phase chromatography. acs.org
The following table lists compounds that are typically separated from this compound during the purification process.
| Compound | Reason for Removal | Separation Method | Source(s) |
| Cholesterol | Unreacted starting material | Column Chromatography | acs.org |
| Cholesteryl Formate | Side product | Column Chromatography | acs.org |
| Cholesteryloxyacetic Acid | Side product | Column Chromatography | acs.org |
| p-Toluenesulfinate Ester | Side product from specific synthetic routes | Column Chromatography | harvard.edu |
Recrystallization
Following chromatographic purification, recrystallization can be employed as a final step to obtain high-purity, crystalline this compound. While specific recrystallization data for this compound is not extensively detailed in the cited literature, the technique is standard for cholesterol and its esters. orgsyn.org Solvents such as ethanol or acetone are commonly used for the recrystallization of related compounds like cholesteryl acetate. youtube.com The process involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals, leaving impurities behind in the mother liquor.
Mechanistic Investigations of Cholesteryl Diazoacetate Reactivity
Carbene Generation and Reactive Intermediates
The decomposition of cholesteryl diazoacetate is the initiating step for a cascade of chemical transformations. This process expels molecular nitrogen to generate a cholesteryl carbene, a species with a divalent carbon atom that is highly electrophilic and reactive. The specific conditions of decomposition influence whether a "free" carbene is formed, which behaves as a highly indiscriminate reactant, or a more selective metal-associated carbenoid is generated.
Thermal decomposition of diazoacetates occurs through the application of heat, leading to the unimolecular extrusion of dinitrogen gas to form a carbene. While specific studies detailing the thermal decomposition kinetics and product distribution exclusively for this compound are not extensively documented in the reviewed literature, the general mechanism is well-established for related diazo esters. The process typically initiates at elevated temperatures, with the stability of the diazo compound being dependent on its substituents. For instance, ethyl diazoacetate has a reported half-life of 109 hours at 100°C.
The primary pathway for thermal decomposition is the unimolecular extrusion of N₂ to yield a carbene intermediate. This process follows first-order kinetics. The generated carbene is highly energetic and can undergo a variety of subsequent reactions. A common, non-productive pathway for α-carbonyl diazo compounds is the Wolff rearrangement, where the carbene rearranges to form a ketene. However, other reaction pathways, such as C-H insertion and cyclopropanation, can compete with this rearrangement. The specific reaction course is often influenced by the solvent and the molecular structure of the carbene.
The photolytic decomposition of this compound has been studied in detail, providing a controlled method for generating the corresponding carbene. acs.org This pathway involves irradiating the compound with ultraviolet (UV) light, which provides the energy to break the C-N bond and release N₂ gas. The decomposition of this compound has been shown to follow first-order kinetics upon photolysis at wavelengths of 254 nm and 350 nm. acs.org
Upon photolysis, the primary reactive intermediate is the cholesteryl carbene. A key finding is that this photochemically generated carbene shows limited propensity for the Wolff rearrangement, a common side reaction for many α-diazocarbonyl compounds. acs.org Instead, the carbene preferentially engages in intermolecular insertion reactions. The nature of the solvent plays a crucial role in determining the major products. For example, when photolyzed in methanol (B129727), O-H insertion is the dominant pathway, favored over C-H insertion by a ratio of 16:1. In contrast, photolysis in a non-polar solvent like cyclohexane (B81311) leads to C-H insertion products. acs.org These findings highlight the utility of photolysis as a method to generate cholesteryl carbene for specific chemical modifications, such as photoaffinity labeling. acs.org
Transition metals, particularly complexes of copper (Cu) and rhodium (Rh), are widely used to catalyze the decomposition of diazoacetates under milder conditions than thermal methods. While specific research on metal-catalyzed decomposition of this compound is limited, the general mechanism involves the formation of a metal-carbene intermediate, often called a carbenoid. This intermediate is more stable and selective than the "free" carbene generated via thermal or photolytic methods.
The catalytic cycle begins with the diazo compound reacting with the metal complex to form a metal-diazoalkyl adduct. nih.gov With the subsequent loss of N₂, a metal-carbene species is formed. This carbenoid then reacts with a substrate, such as an alkene or a C-H bond. After the carbene fragment is transferred to the substrate, the metal catalyst is regenerated and can participate in another cycle. Catalysts based on rhodium, copper, ruthenium, cobalt, and iron have been employed for these transformations with various diazoacetates. The choice of metal and its associated ligands significantly influences the efficiency, diastereoselectivity, and enantioselectivity of the subsequent reactions.
Unimolecular and Bimolecular Reaction Pathways
Once the cholesteryl carbene or carbenoid is generated, it can undergo a variety of rapid reactions. These can be classified as unimolecular (intramolecular) pathways, where the carbene reacts within the same molecule, or bimolecular (intermolecular) pathways, where it reacts with a separate molecule, such as the solvent or another substrate.
Intramolecular reactions of the cholesteryl carbene are plausible given the complex steroidal framework, which contains numerous C-H bonds and a C=C double bond in the B-ring.
Intramolecular Rearrangements: A primary unimolecular pathway for α-carbonyl carbenes is the Wolff rearrangement, which produces a ketene. However, for this compound, photolytic studies have shown that this rearrangement is not a significant pathway. acs.org
Intramolecular Cyclopropanation: The presence of the C5-C6 double bond in the cholesterol moiety provides a site for intramolecular cyclopropanation. In this reaction, the carbene carbon would add across the double bond to form a cyclopropane (B1198618) ring fused to the steroid's B-ring, creating a bicyclo[4.1.0]heptane (norcarane) structure. While this reaction is well-established for other diazoacetates with tethered alkenes, specific studies documenting this pathway for this compound are not prominent in the surveyed literature. Generally, such reactions are efficiently promoted by copper and rhodium catalysts.
The intermolecular reactions of photochemically generated cholesteryl carbene have been investigated, demonstrating its ability to insert into the C-H bonds of solvent molecules. acs.org This reaction is a hallmark of carbene reactivity and is particularly useful for functionalizing otherwise inert hydrocarbons.
In a study using cyclohexane as the solvent, photolysis of this compound resulted in the formation of cholesteryl cyclohexylacetate as a major product, arising from the insertion of the carbene into a C-H bond of cyclohexane. acs.org Unexpectedly, cholesterol and cholesteryl formate (B1220265) were also identified as side products in this reaction. acs.org When methanol was used as the solvent, the carbene showed a strong preference for inserting into the O-H bond, yielding cholesteryl methoxyacetate. This O-H insertion was favored over C-H insertion into the methyl group of methanol by a significant margin. acs.org
The product distribution from these intermolecular insertion reactions provides insight into the reactivity and selectivity of the cholesteryl carbene intermediate.
| Solvent | Reaction Type | Major Product | Other Identified Products | Notes |
|---|---|---|---|---|
| Cyclohexane | Intermolecular C-H Insertion | Cholesteryl cyclohexylacetate | Cholesterol, Cholesteryl formate | Demonstrates reactivity with saturated hydrocarbons. |
| Methanol | Intermolecular O-H Insertion | Cholesteryl methoxyacetate | Cholesterol | O-H insertion is favored over C-H insertion by a 16:1 ratio. |
O-H Insertion Reactions
There is no specific experimental data or theoretical research available on the O-H insertion reactions of this compound. The reaction of diazo compounds with alcohols and other hydroxyl-containing molecules to form ethers is a fundamental transformation, typically proceeding through a carbene or carbenoid intermediate. However, studies detailing the kinetics, substrate scope, and precise mechanism for the cholesteryl derivative are absent. Key unanswered questions include the influence of the bulky cholesteryl group on the reaction rate and the diastereoselectivity of the insertion into chiral alcohols.
Ylide Formation and Transformations
The formation of ylides from the reaction of carbenoids with Lewis bases is a cornerstone of diazo compound chemistry, leading to a variety of important molecular rearrangements and cycloadditions.
Oxonium Ylide Generation and Reactivity
Specific studies on the generation of oxonium ylides from this compound are not found in the scientific literature. The interaction of a cholesteryl-derived carbene with ethers or carbonyl groups to form an oxonium ylide intermediate has not been documented. Consequently, there is no information on the subsequent transformations of such a putative ylide, which would be expected to undergo reactions like wikipedia.orgresearchgate.net-sigmatropic or wikipedia.orgumd.edu-Stevens rearrangements.
Sulfonium (B1226848) Ylide Intermediates
Similarly, there is a lack of research on the formation of sulfonium ylides from this compound. The reaction of a cholesteryl carbenoid with sulfides would lead to sulfonium ylide intermediates, which are versatile synthons in organic chemistry. However, no studies have reported the successful generation or trapping of these intermediates, nor their subsequent reactions, such as the Doyle-Kirmse reaction or Sommelet-Hauser rearrangement, in the context of the cholesteryl scaffold.
Reaction Kinetics and Thermodynamic Considerations
Quantitative data regarding the reaction kinetics and thermodynamics of this compound reactions is not available. Such data is crucial for a complete mechanistic understanding and for optimizing reaction conditions.
Steric and Electronic Influences on Reaction Rates
Due to the absence of kinetic studies, the influence of the sterically demanding cholesteryl group on the rates of its reactions cannot be quantified. A proper investigation would require comparing the reaction rates of this compound with other alkyl diazoacetates, which has not been performed. The electronic influence of the ester carbonyl group is generally understood for diazoacetates, but its interplay with the specific steric bulk of the cholesterol moiety remains uninvestigated.
Solvent Effects on Reaction Mechanisms
The role of the solvent in dictating the reaction pathway of this compound has not been explored. Solvents can significantly influence the stability of intermediates and transition states, potentially favoring one reaction mechanism over another (e.g., concerted insertion vs. ylide formation). Without experimental data, any discussion of solvent effects on the reactivity of this compound would be purely speculative.
Applications of Cholesteryl Diazoacetate in Research
Cholesteryl Diazoacetate as a Photoaffinity Labeling Reagent
Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules. A photoaffinity labeling reagent, upon irradiation with light, generates a highly reactive intermediate that forms a covalent bond with nearby molecules, thus permanently "labeling" them. This compound, due to its structural similarity to cholesterol and its photoactivatable diazo group, serves as an effective probe for investigating the interactions of cholesterol with its surrounding environment, particularly proteins and lipids.
The core of this compound's utility in photoaffinity labeling lies in its ability to form covalent bonds with interacting biomolecules upon photoactivation. The diazo group, when exposed to ultraviolet light, releases nitrogen gas (N₂) to produce a highly reactive carbene intermediate. This carbene can then readily insert into neighboring C-H or N-H bonds, or add across double bonds, forming stable covalent linkages with amino acid residues of proteins or with adjacent lipid molecules.
This covalent modification strategy is particularly advantageous for studying transient or low-affinity interactions that are difficult to capture by other means. By permanently linking the cholesterol analog to its binding partners, researchers can isolate and identify these interacting molecules, providing a snapshot of the molecular environment of cholesterol within a biological system. The general workflow for such an experiment involves incubating the biological sample (e.g., cells, cell lysates, or purified proteins) with this compound, followed by UV irradiation to induce covalent labeling. The labeled proteins can then be detected, enriched, and identified using techniques such as SDS-PAGE, autoradiography (if a radiolabeled version of the probe is used), and mass spectrometry.
A significant application of this compound is in the identification and characterization of sterol-binding proteins. Cholesterol's function in cellular membranes and signaling pathways is often mediated by its direct interaction with specific proteins. Identifying these protein partners is crucial to understanding the molecular mechanisms of cholesterol homeostasis and its role in various diseases.
A notable example of this application is the use of [³H]this compound to probe the interaction of cholesterol with the nicotinic acetylcholine (B1216132) receptor (AChR), a transmembrane protein. In a study by Middlemas and Raftery (1987), membrane vesicles rich in AChR were incubated with [³H]this compound and then photolyzed. The results demonstrated that all four subunits of the acetylcholine receptor were covalently labeled by the probe. This finding provided direct evidence that the AChR interacts with cholesterol in the lipid bilayer. The labeling of all subunits suggested that they are all accessible to the cholesterol analog within the membrane, highlighting the intimate association between the receptor and its lipid environment.
Table 1: Labeling of Acetylcholine Receptor Subunits by [³H]this compound
| AChR Subunit | Molecular Weight (kDa) | Covalent Labeling Observed |
| Alpha (α) | 40 | Yes |
| Beta (β) | 50 | Yes |
| Gamma (γ) | 60 | Yes |
| Delta (δ) | 65 | Yes |
| Data sourced from Middlemas and Raftery, 1987. |
This research exemplifies how this compound can be employed to identify specific protein subunits that form the binding pocket or interaction surface for cholesterol, providing valuable structural information about sterol-protein complexes.
Beyond protein interactions, photoactivatable cholesterol analogs like this compound are instrumental in studying the dynamics and organization of lipids within the membrane bilayer. The behavior of cholesterol in membranes, including its distribution into lipid rafts, its rate of translocation between the two leaflets of the bilayer (flip-flop), and its exchange between different membrane systems, is fundamental to membrane function.
Upon photolysis within a lipid bilayer, the carbene generated from this compound can react with neighboring lipid molecules. The analysis of the resulting cross-linked products can provide information about the proximity and arrangement of different lipid species around the cholesterol probe. This allows for the mapping of the local lipid environment of cholesterol.
Furthermore, by employing time-resolved photolabeling techniques, it is possible to study the kinetics of cholesterol movement. For instance, by introducing this compound into a donor membrane population and mixing it with acceptor membranes, the rate of inter-membrane transfer can be quantified by photolabeling the acceptor membranes at various time points. While specific studies detailing the use of this compound for measuring exchange kinetics are not extensively documented in readily available literature, the principle has been established with other fluorescent and photoactivatable sterol probes. These studies have shown that cholesterol is not uniformly distributed but resides in distinct domains with different exchange rates. The use of this compound in such assays could provide complementary information, leveraging its ability to form covalent bonds to trap and identify lipids and proteins in close proximity during the exchange process.
Catalytic Applications in Organic Synthesis
In addition to its role in biochemical research, this compound is a substrate in transition metal-catalyzed reactions, which are a cornerstone of modern organic synthesis. The diazo group in this compound can react with a transition metal catalyst to form a metal carbene intermediate. This highly reactive species can then undergo a variety of transformations, including cycloaddition reactions, to create new carbon-carbon bonds and construct complex molecular architectures.
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. Transition metal catalysis has significantly expanded the scope and efficiency of these reactions. In the context of this compound, the in situ generated cholesterol-bearing metal carbene can react with various unsaturated partners.
One of the prominent applications of this compound in catalytic cycloaddition is the functionalization of fullerenes, particularly Buckminsterfullerene (C₆₀). Fullerenes are a class of carbon allotropes with a cage-like structure. The chemical modification of fullerenes is of great interest for the development of new materials with unique electronic, optical, and biological properties.
The [2+1] cycloaddition of a carbene to one of the double bonds on the fullerene cage is a common method for its functionalization, resulting in a cyclopropane (B1198618) ring fused to the fullerene, known as a methanofullerene. Research has shown that this compound can serve as a precursor for the cholesteryl carbene, which then adds to C₆₀ in a reaction catalyzed by a transition metal complex.
Specifically, the cycloaddition of this compound to C₆₀ has been successfully achieved using a palladium-based catalyst system. In a study, the reaction was carried out in the presence of a three-component catalyst, Pd(acac)₂–PPh₃–Et₃Al. This catalytic system facilitates the decomposition of the diazo compound and the subsequent addition of the resulting carbene to the fullerene cage, leading to the selective formation of the corresponding methanofullerene with the cholesteryl group attached.
Table 2: Palladium-Catalyzed Cycloaddition of this compound to C₆₀
| Reactants | Catalyst System | Product | Yield |
| This compound + C₆₀ | Pd(acac)₂–PPh₃–Et₃Al | Cholesteryl-methanofullerene | 60-75% |
This reaction demonstrates the utility of this compound in creating novel hybrid molecules that combine the structural features of a natural product (cholesterol) with the unique properties of a nanomaterial (fullerene). Such fullerene derivatives are of interest for applications in materials science and medicinal chemistry.
Transition Metal-Catalyzed Cycloaddition Reactions
Stereoselective Cycloadditions
The use of α-diazoacetates in transition metal-catalyzed cycloaddition reactions is a well-established method for constructing cyclic molecular architectures. nih.gov When this compound is employed, the inherent chirality of the cholesterol framework plays a crucial role in directing the stereochemical outcome of these reactions.
In intramolecular cyclopropanation, for instance, the reaction of allyl α-diazoacetates can produce bicyclic products with high diastereocontrol. nih.gov Catalytic systems, often based on cobalt or rhodium complexes, facilitate the transfer of the carbene derived from the diazoacetate to an olefin. nih.gov The facial selectivity of the carbene addition is influenced by the steric and electronic properties of both the catalyst's ligands and the diazoacetate's ester group. The large cholesteryl group provides significant steric hindrance, which can be exploited to achieve high levels of stereoselectivity in the formation of cyclopropane rings.
Table 1: Catalytic Systems in Stereoselective Cycloadditions
| Catalyst Type | Typical Metal | Key Feature | Application |
|---|---|---|---|
| Chiral Porphyrin Complexes | Cobalt (II) | Metalloradical catalysis | Asymmetric intramolecular cyclopropanation |
| Chiral Oxazaborolidinium Ions | Boron | Lewis acid catalysis | Enantioselective 1,3-dipolar cycloadditions |
C-H Functionalization Reactions
Direct C-H functionalization is a powerful strategy in organic synthesis for its atom economy. nih.gov Diazo compounds like this compound are key precursors for metal-carbene intermediates that can insert into C-H bonds. nih.govsquarespace.com This process allows for the direct formation of new carbon-carbon bonds.
The reaction is typically catalyzed by transition metals, with rhodium and iron complexes being prominent examples. nih.govacs.org The challenge in C-H functionalization lies in controlling selectivity among multiple available C-H bonds. nih.gov The reaction can proceed via an intramolecular or intermolecular pathway. In the context of this compound, the rigid steroid skeleton can be used to direct intramolecular C-H insertion to a specific, sterically accessible position, enabling the synthesis of complex, polycyclic cholesterol derivatives. The choice of catalyst is critical for modulating the reactivity and selectivity of the carbene intermediate. acs.org
Multicomponent Reactions Involving Diazoacetates
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. mdpi.comnih.gov Diazoacetates are frequently used in MCRs, often involving the in-situ generation of ylide intermediates. mdpi.comresearchgate.net
Structurally complex natural alcohols, including cholesterol, have been successfully employed in such reactions. mdpi.com In a typical sequence, the reaction of this compound with a metal catalyst (e.g., rhodium or copper) generates a metal-carbene. This intermediate can react with a nucleophile, such as an alcohol or thiol, to form an onium ylide. mdpi.com This ylide can then be trapped by an electrophile, like an imine or a carbonyl compound, to yield a highly functionalized molecule. mdpi.comnih.gov This approach allows for the convergent synthesis of complex β-amino or α-hydroxy esters bearing the cholesteryl moiety. mdpi.comnih.gov
This compound in Chemical Biology Tool Development
The unique biophysical properties of cholesterol make it a valuable component in the design of tools for studying biological systems. This compound serves as a versatile starting material for creating such tools.
Bioorthogonal Functionalization Strategies
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. nih.gov this compound provides a chemical handle that can be converted into a bioorthogonal functional group. For example, the diazo group can be transformed to introduce an azide (B81097) or an alkyne. These groups are central to widely used bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
By incorporating such groups, cholesterol analogs can be created to track the localization and trafficking of cholesterol in living cells or to identify cholesterol-binding proteins. nih.gov A chemical probe with an azide group, for example, can be used for the bioorthogonal chemical tagging of post-translationally cholesterylated proteins, enabling their detection and identification. nih.gov
Design of Reporter Molecules and Probes
Fluorescently labeled cholesterol analogs are indispensable tools for visualizing cholesterol's distribution and dynamics in cell membranes. nih.gov this compound can be a key intermediate in the modular synthesis of such probes. d-nb.info The synthesis often involves linking the cholesterol molecule to a fluorophore via a linker. The diazoacetate moiety can be chemically modified to facilitate this conjugation.
A modular design approach allows for the creation of a library of fluorescent cholesterol probes with varied spectral properties and environmental sensitivity. d-nb.info For instance, probes based on solvatochromic fluorophores like 1,8-naphthalimide (B145957) can report on the local environment of the cholesterol molecule within a membrane. d-nb.info These reporter molecules are crucial for studying cholesterol's role in membrane domains like lipid rafts and its trafficking between different organelles. nih.govd-nb.info
This compound in Advanced Materials Research
The rigid, anisotropic structure of the cholesterol molecule makes it a mesogen—a compound that can form liquid crystal phases. This property is extensively utilized in materials science. This compound provides a reactive platform to incorporate the cholesterol unit into larger molecular structures like polymers or to functionalize surfaces.
The diazoacetate group can be used to initiate polymerization or to graft the cholesterol moiety onto existing polymer backbones. The resulting cholesterol-containing polymers can exhibit liquid crystalline behavior, self-assembly properties, and biocompatibility, making them suitable for applications in drug delivery, bioimaging, and tissue engineering. nih.gov For example, cholesterol-functionalized nanoparticles have been developed as carriers for drug delivery, where the cholesterol component can enhance cellular uptake and stability. nih.gov The ability of this compound to form a reactive carbene allows for the covalent attachment of cholesterol to a wide range of substrates, enabling the tailored design of advanced materials with specific physicochemical properties. nih.gov
Functionalization of Polymeric and Cellulosic Materials
The reactive carbene generated from the photolysis of this compound can be used to functionalize the surfaces of polymeric and cellulosic materials. This process, known as photo-insertion, allows for the covalent attachment of the cholesterol moiety to the material's surface. This can alter the surface properties of the material, for example, by increasing its hydrophobicity or biocompatibility. While specific studies on the functionalization of cellulosic materials with this compound are not extensively documented, the principle of carbene insertion into C-H bonds is a well-established method for polymer surface modification. doi.org
Incorporation into Supramolecular Assemblies
Cholesterol and its derivatives are well-known for their ability to participate in supramolecular self-assembly, often driven by hydrophobic interactions and specific hydrogen bonding. acs.orgnih.gov this compound, with its cholesterol anchor, can be incorporated into supramolecular structures such as liposomes and self-assembled monolayers. Its primary application in this context is as a photoaffinity probe to study the interactions within these assemblies. nih.govnih.gov Upon photolysis, the generated carbene can crosslink with nearby molecules, providing information about the spatial organization and dynamics of the supramolecular structure. For instance, it has been used to probe the interactions of cholesterol with proteins within biological membranes.
Spectroscopic and Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cholesteryl diazoacetate, providing precise information about the hydrogen and carbon framework of the molecule.
For cholesteryl acetate (B1210297), key diagnostic signals include a multiplet around 5.37 ppm, which is characteristic of the vinylic proton H6 on the cholesterol backbone. Another significant signal is a multiplet at approximately 4.60 ppm, corresponding to the H3 proton, which is attached to the carbon bearing the ester oxygen. huji.ac.il The numerous protons of the sterol ring system and the side chain produce a complex series of overlapping signals in the upfield region, typically between 0.6 and 2.4 ppm. huji.ac.il
In this compound, the protons on the diazoacetyl group would introduce a characteristic signal. For comparison, the methine proton of the diazo group in ethyl diazoacetate appears as a singlet. The introduction of the diazoacetate moiety in place of the acetate group would be expected to cause shifts in the signals of nearby protons, particularly the H3 proton, due to the different electronic environment of the diazoacetyl group.
Table 1: Comparison of Key ¹H NMR Chemical Shifts (ppm) for Cholesteryl Acetate and Expected Shifts for this compound in CDCl₃.
| Proton Assignment | Cholesteryl Acetate (δ ppm) huji.ac.il | This compound (Expected δ ppm) |
|---|---|---|
| H3 | ~4.60 (m) | Shifted from 4.60 |
| H6 | ~5.37 (m) | ~5.37 |
| Diazo-CH | N/A | Characteristic singlet |
| Steroid Backbone | 0.6 - 2.4 | 0.6 - 2.4 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. For the analogous cholesteryl acetate, the spectrum shows 29 distinct signals. huji.ac.il Key resonances include the carbonyl carbon of the acetate group at approximately 170.60 ppm, the vinylic carbons C5 and C6 at around 139.64 ppm and 122.64 ppm, respectively, and the C3 carbon attached to the ester oxygen at about 74.01 ppm. huji.ac.il
For this compound, the carbon of the diazo group would introduce a unique signal. The carbonyl carbon of the diazoacetate group is also expected to have a distinct chemical shift compared to the acetate carbonyl in cholesteryl acetate. The other carbon signals of the cholesterol moiety are expected to be largely similar to those in cholesteryl acetate, with minor shifts for carbons in proximity to the ester linkage.
Table 2: Comparison of Key ¹³C NMR Chemical Shifts (ppm) for Cholesteryl Acetate and Expected Shifts for this compound in CDCl₃.
| Carbon Assignment | Cholesteryl Acetate (δ ppm) huji.ac.il | This compound (Expected δ ppm) |
|---|---|---|
| C=O | ~170.60 | Distinct from 170.60 |
| C3 | ~74.01 | Minor shift from 74.01 |
| C5 | ~139.64 | ~139.64 |
| C6 | ~122.64 | ~122.64 |
| Diazo-C | N/A | Characteristic signal |
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), also referred to as Heteronuclear Multiple Quantum Coherence (HMQC), are essential for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of large molecules like this compound. emerypharma.comyoutube.com
COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of a cholesteryl derivative, cross-peaks would reveal, for instance, the correlation between the H3 proton and the protons on C2 and C4, aiding in the assignment of the sterol's ring system. huji.ac.ilmagritek.com
HMQC/HSQC (¹H-¹³C Correlation Spectroscopy) : This technique establishes correlations between protons and the carbons to which they are directly attached. sdsu.eduhmdb.ca An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the H3 proton to the ¹³C signal of the C3 carbon, confirming their direct bond. huji.ac.il This is particularly valuable for assigning the many overlapping signals in the aliphatic regions of the spectra. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The molecular formula for this compound is C₂₉H₄₆N₂O₂.
Electron-impact mass spectroscopy (EI-MS) of cholesteryl esters typically shows fragmentation patterns characterized by the loss of the alkyl side chain and portions of the D ring. nih.gov A common fragmentation pathway for cholesteryl esters involves the neutral loss of the sterol backbone, leading to a prominent cholestadiene ion at m/z 369. nih.govresearchgate.net The specific diazoacetate group would also be expected to undergo characteristic fragmentation, likely involving the loss of a nitrogen molecule (N₂), which is a common fragmentation pathway for diazo compounds.
The use of soft ionization techniques, such as electrospray ionization (ESI), often in the form of lithiated adducts, can provide enhanced ionization and specific fragmentation patterns for cholesteryl esters, which can be useful for their quantification in complex mixtures. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to characterize its electronic transitions.
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups in this compound. A key diagnostic absorption for this compound is the carbonyl (C=O) stretch of the ester group, which has been observed at 1720 cm⁻¹. nih.gov The diazo group (N≡N) typically exhibits a strong absorption band in the range of 2100-2300 cm⁻¹. escholarship.org Other characteristic absorptions would include the C-H stretching vibrations of the sterol backbone below 3000 cm⁻¹ and the C=C stretching of the alkene in the cholesterol ring system around 1670 cm⁻¹. researchgate.netmasterorganicchemistry.comvscht.cz
Table 3: Characteristic IR Absorption Bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Diazo (N≡N) | 2100 - 2300 |
| Ester Carbonyl (C=O) | ~1720 nih.gov |
| Alkene (C=C) | ~1670 |
| Alkane C-H | <3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the diazoacetate chromophore. Diazo compounds are known to have characteristic absorptions in the UV-Vis region. For instance, aryldiazoacetates show bathochromic shifts into the 400–500 nm (violet/blue) region, which is attributed to an n–π* transition of the diazo group. hmdb.canih.gov While the specific λmax for this compound is not widely reported, it is expected to have characteristic absorptions related to its diazoacetyl group, distinguishing it from cholesterol itself, which has absorption maxima below 220 nm. researchgate.net
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for the purification of this compound and for monitoring the progress of reactions involving this compound.
Thin-Layer Chromatography (TLC) TLC is a rapid and effective method for the qualitative analysis of this compound. nih.gov It is commonly used to separate cholesteryl esters from other lipids based on their polarity. nih.govaocs.org For cholesteryl esters, a mobile phase consisting of a mixture of nonpolar and slightly polar solvents, such as hexane (B92381) and diethyl ether, is often employed on silica (B1680970) gel plates. vscht.cz The position of the spot on the TLC plate, represented by the retention factor (Rf), can be used to assess the purity of a sample and to follow the course of a reaction.
High-Performance Liquid Chromatography (HPLC) HPLC provides a more quantitative and higher-resolution separation of cholesteryl esters. nih.govresearchgate.net Reversed-phase HPLC is a common method for the analysis of cholesteryl esters, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of solvents like acetonitrile (B52724) and isopropanol. nih.govresearchgate.nethplc.eu Detection is typically achieved using a UV detector, as the ester group provides some UV absorbance, or more universally with detectors like charged aerosol detectors (CAD). hplc.eunih.gov HPLC is valuable for determining the purity of this compound and for quantifying it in various mixtures.
X-ray Crystallography for Solid-State Structure Determination
The historical significance of this technique for sterol derivatives is notable; Dorothy Hodgkin determined the structure of cholesteryl iodide using X-ray crystallography as early as 1944. caltech.edu For this compound, a single crystal would be mounted in an X-ray diffractometer. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern of spots is collected on a detector. youtube.comyoutube.com
The positions and intensities of these spots are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. youtube.com By analyzing this diffraction pattern, the electron density map of the molecule can be calculated. From this map, a detailed atomic model of this compound can be built, revealing the exact conformation of the sterol ring system, the orientation of the diazoacetate group relative to the steroid nucleus, and the packing of the molecules within the crystal. youtube.com This information is invaluable for understanding the molecule's steric properties and intermolecular interactions in the solid state.
Future Directions and Emerging Research Avenues
Development of Novel Cholesteryl Diazoacetate Analogues with Enhanced Reactivity or Specificity
The development of novel analogues of this compound is a promising avenue for enhancing its reactivity and specificity. Modifications can be envisioned at both the cholesterol scaffold and the diazoacetate moiety to fine-tune the compound's properties for specific applications.
One area of interest is the synthesis of analogues with altered electronic and steric properties to influence the reactivity of the resulting carbene. For instance, the introduction of electron-withdrawing or electron-donating groups on the cholesterol backbone could modulate the electrophilicity of the carbene, thereby affecting its insertion and cycloaddition reaction pathways. Similarly, altering the ester group of the diazoacetate from a simple acetate (B1210297) to a more complex functional group could introduce new reactive handles or improve the stability of the precursor.
A notable example of a functionally modified analogue is the development of a 4-diazo-functionalized 5-cholesten-3-one, which has been utilized in the synthesis of a [18F]-γ-fluoro-α,β-unsaturated cholestenone derivative for potential applications in Positron Emission Tomography (PET) imaging. nih.gov This demonstrates how modifications to the cholesterol core can lead to novel analogues with tailored functionalities for advanced diagnostic tools.
Future work in this area could focus on creating a library of this compound analogues with systematic variations in their structure. This would allow for a comprehensive study of structure-activity relationships, leading to the rational design of analogues with optimized performance for specific catalytic transformations or biological labeling experiments.
Table 1: Potential Modifications for Novel this compound Analogues
| Modification Site | Potential Modification | Desired Outcome |
| Cholesterol Backbone | Introduction of electron-withdrawing/donating groups | Modulated carbene reactivity and selectivity |
| Alteration of the sterol ring structure | Enhanced specificity for biological targets | |
| Incorporation of reporter tags (e.g., fluorophores, biotin) | Facilitated detection and isolation of labeled biomolecules | |
| Diazoacetate Moiety | Variation of the ester group | Improved stability, altered reactivity, introduction of new functional handles |
| Substitution at the α-carbon | Enhanced control over stereoselectivity in reactions |
Integration of this compound into Advanced Catalytic Cycles
The carbene generated from this compound holds significant potential for use in a variety of advanced catalytic cycles, particularly those mediated by transition metals such as rhodium and copper. While research on the specific integration of this compound is still emerging, the well-established reactivity of other diazoacetates in these systems provides a strong foundation for future exploration.
Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazoacetates. nih.govnih.gov The bulky nature of the cholesteryl group could impart unique diastereoselectivity in such reactions, making it a valuable tool for the synthesis of complex, sterically hindered cyclopropane-containing molecules. Future research could explore the use of chiral dirhodium catalysts to achieve enantioselective cyclopropanations with this compound, opening up pathways to novel chiral building blocks.
Copper-catalyzed carbene insertion reactions are another promising area. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The integration of this compound into copper-catalyzed C-H insertion reactions could enable the direct functionalization of unactivated C-H bonds, a highly sought-after transformation in organic synthesis. The cholesterol moiety could act as a delivery vehicle, directing the carbene to specific sites in a substrate, particularly in lipophilic environments.
The development of enzyme-catalyzed carbene transfer reactions, using engineered proteins such as myoglobin-based catalysts, presents another exciting frontier. rochester.edu These biocatalysts can offer exceptional levels of stereoselectivity that are often difficult to achieve with traditional small-molecule catalysts. The incorporation of this compound into such enzymatic systems could lead to the synthesis of highly complex and enantiopure steroidal derivatives.
Expansion of Applications in Synthetic Methodologies and Chemical Biology
The applications of this compound are poised for significant expansion in both synthetic organic chemistry and chemical biology. Its utility as a photoaffinity label is a key area of current research, with broader applications in synthesis also being an active field of investigation.
In chemical biology, this compound and its analogues serve as powerful tools for identifying and characterizing protein-lipid interactions. Upon photolysis, the generated carbene can covalently cross-link with nearby molecules, allowing for the "capture" of cholesterol-binding proteins. This technique is invaluable for understanding the role of cholesterol in cellular processes and for identifying new drug targets. The development of new photoactivatable cholesterol probes continues to be an active area of research to better understand biomembranes.
As a synthetic building block, the cholesterol moiety offers a rigid and well-defined three-dimensional structure. researchgate.netdtu.dk This makes this compound an attractive starting material for the synthesis of complex natural products and their analogues. The carbene generated from this compound can be used to introduce the cholesterol framework into other molecules through cyclopropanation or insertion reactions, leading to the creation of novel compounds with potential biological activity.
Furthermore, the diazo group itself can participate in a range of transformations beyond carbene formation, such as 1,3-dipolar cycloadditions. This opens up additional avenues for the use of this compound in the synthesis of heterocyclic compounds bearing a cholesterol substituent. The exploration of these alternative reaction pathways could significantly broaden the synthetic utility of this compound.
Computational Chemistry Approaches for Mechanistic Understanding and Prediction
Computational chemistry is set to play a crucial role in advancing our understanding of the reactivity of this compound and in predicting the outcomes of its reactions. Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction mechanisms, transition state geometries, and the factors that control selectivity. mdpi.com
For instance, computational studies can be employed to model the transition states of rhodium- and copper-catalyzed reactions involving this compound. nih.govmdpi.com This can help to rationalize the observed stereoselectivities and guide the design of new catalysts and substrates for improved reaction outcomes. By understanding the non-covalent interactions between the bulky cholesteryl group and the catalyst-substrate complex, it may be possible to predict which catalyst will be most effective for a given transformation.
Theoretical studies can also be used to investigate the photochemical properties of this compound and its analogues. By calculating the energies of the excited states and the barriers to carbene formation, it is possible to predict how modifications to the structure will affect the efficiency of photolabeling experiments. This can aid in the design of new photoaffinity probes with improved performance.
Furthermore, computational screening of virtual libraries of this compound analogues could accelerate the discovery of new compounds with desired properties. By predicting the reactivity and selectivity of these analogues in silico, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives in the future.
Q & A
Q. What established synthetic methodologies are employed for cholesteryl diazoacetate, and which analytical techniques are essential for verifying its purity?
this compound is synthesized via diazo group incorporation into cholesterol derivatives, often using Rh(II) catalysts to mediate decomposition or coupling reactions . Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm esterification and diazo group integrity .
- Mass Spectrometry (MS) : For molecular weight validation and isotopic labeling studies, as demonstrated in cholesteryl ester analysis .
- High-Performance Liquid Chromatography (HPLC) : To isolate and quantify purity, particularly given the compound’s sensitivity to light and heat .
Q. How does the diazo functional group in this compound alter its chemical reactivity compared to conventional cholesterol esters (e.g., cholesteryl acetate)?
The diazo group (N₂) introduces unique reactivity, enabling photolytic cleavage and participation in cyclopropanation or crosslinking reactions under UV light . Unlike acetyl or stearate esters, the diazo moiety allows for controlled decomposition pathways (e.g., via Rh(II) catalysis), making it valuable for probing lipid-protein interactions or generating reactive intermediates . Stability studies suggest diazoacetate derivatives require inert atmospheres and light-protected storage to prevent premature decomposition .
Q. What experimental systems are appropriate for investigating this compound’s role in membrane dynamics?
Model systems include:
- Lipid Bilayers : To study integration and effects on membrane fluidity, analogous to cholesteryl acetate .
- Liposomes : For assessing drug encapsulation efficiency, leveraging the diazo group’s photoreactivity for triggered release .
- Cell Cultures : Fluorescently tagged derivatives can track cholesterol trafficking in real time, though solubility challenges may require co-solvents like cyclodextrins .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key considerations include:
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE), as diazo compounds may release hazardous gases (e.g., nitrogen) .
- Stability Management : Store at low temperatures (< –20°C) in amber vials to prevent photodecomposition .
- Waste Disposal : Neutralize reactive intermediates before disposal, following institutional guidelines for diazo compounds .
Advanced Research Questions
Q. How can researchers address experimental challenges in studying the photoreactivity of this compound?
Challenges include:
- Controlled Light Exposure : Use monochromatic UV light sources to isolate specific decomposition pathways .
- Quenching Mechanisms : Incorporate radical scavengers (e.g., TEMPO) to suppress undesired side reactions during photolysis .
- Real-Time Monitoring : Couple HPLC-MS with in situ irradiation setups to capture transient intermediates .
Q. What methodological approaches resolve contradictions in reported decomposition pathways of this compound under Rh(II) catalysis?
Contradictions arise from solvent effects and catalyst coordination. Resolution strategies include:
- Isotopic Labeling : Track carbon and nitrogen migration using ¹³C/¹⁵N-labeled substrates .
- Kinetic Profiling : Compare rate constants across solvents (e.g., dichloromethane vs. toluene) to identify dominant pathways .
- Computational Modeling : Density Functional Theory (DFT) simulations can predict transition states and validate experimental observations .
Q. Which computational methods are suitable for predicting interactions between this compound and cyclodextrin-based drug delivery systems?
- Molecular Dynamics (MD) Simulations : To assess how cholesteryl units anchor into cyclodextrin cavities, altering drug loading efficiency .
- Docking Studies : Identify preferential binding sites for the diazo group, which may sterically hinder guest molecule access .
- Solvent-Explicit Models : Replace implicit solvent approximations with explicit water molecules to improve accuracy in stability predictions .
Q. How can experimental designs differentiate between spontaneous and catalyzed decomposition of this compound?
- Control Experiments : Compare decomposition rates in the absence of catalysts (e.g., Rh(II)) under identical conditions .
- Activation Energy Measurement : Use Arrhenius plots to distinguish thermally driven vs. catalyst-mediated pathways .
- Spectroscopic Trapping : Employ cryogenic electron paramagnetic resonance (EPR) to detect radical intermediates exclusive to catalyzed routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
